molecular formula C12H11N3O2 B1484146 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine CAS No. 2098071-41-9

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine

Cat. No.: B1484146
CAS No.: 2098071-41-9
M. Wt: 229.23 g/mol
InChI Key: PALWQEMBHAQQCU-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12-5-8(14-7-15-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALWQEMBHAQQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CC(=NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis. It also shows inhibitory potential against Acetylcholinesterase (AChE) enzyme, which plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Result of Action

The result of the action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine is the inhibition of bacterial growth and potential therapeutic effects in Alzheimer’s disease. It has shown significant bacterial biofilm growth inhibition, making it a potential candidate for antibacterial agents. Its inhibitory effect on the AChE enzyme could potentially slow down the progression of Alzheimer’s disease.

Biochemical Analysis

Cellular Effects

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the formation of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics. This inhibition is achieved through the disruption of signaling pathways that regulate biofilm formation, leading to changes in gene expression and metabolic activity in the bacterial cells.

Molecular Mechanism

The molecular mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as carbonic anhydrase, leading to inhibition of their activity. Additionally, it can interact with DNA and RNA, affecting the transcription and translation processes, thereby altering gene expression. These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and modulate gene expression. At high doses, it can cause adverse effects such as toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations facilitate the compound’s excretion from the body and influence its overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes, DNA, and RNA. These interactions within specific subcellular compartments contribute to its overall biochemical and cellular effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.